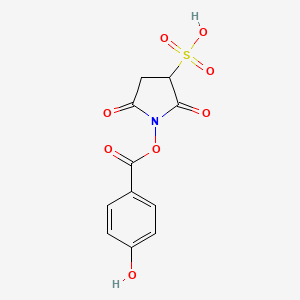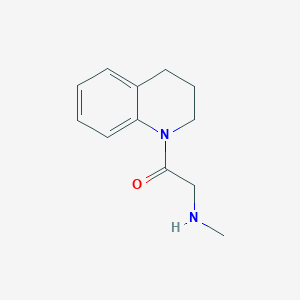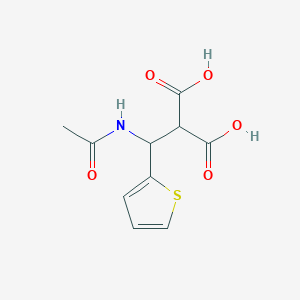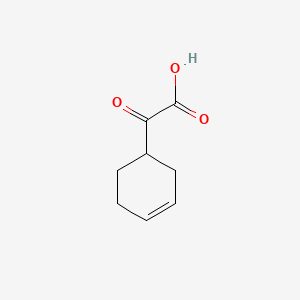
Sulfo-succinimidyl-4-hydroxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfo-succinimidyl-4-hydroxybenzoate is a water-soluble compound widely used in bioconjugation and crosslinking applications. It is known for its ability to react with primary amines on proteins, amino-modified oligonucleotides, or surfaces, introducing a 4-hydroxybenzoate linker that forms stable covalent conjugates with biomolecules possessing hydrazine linkers .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Sulfo-succinimidyl-4-hydroxybenzoate is synthesized by reacting succinimidyl 4-hydroxybenzoate with a sulfonating agent. The reaction typically involves the use of anhydrous solvents and controlled temperatures to ensure the stability of the product . The compound is then purified through techniques such as recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process ensures high purity and consistency of the product, which is essential for its applications in bioconjugation .
Análisis De Reacciones Químicas
Types of Reactions
Sulfo-succinimidyl-4-hydroxybenzoate primarily undergoes substitution reactions. It reacts with primary amines to form stable amide bonds, which are crucial for its role in bioconjugation .
Common Reagents and Conditions
The compound reacts efficiently in aqueous solutions, often in the presence of buffers such as phosphate-buffered saline (PBS) at a pH of around 7.4. The reaction conditions are mild, typically occurring at room temperature, which helps preserve the integrity of sensitive biomolecules .
Major Products Formed
The major product formed from the reaction of this compound with primary amines is a stable amide bond. This product is used to create conjugates of proteins, peptides, or other biomolecules, facilitating various biochemical and medical applications .
Aplicaciones Científicas De Investigación
Sulfo-succinimidyl-4-hydroxybenzoate is extensively used in scientific research for its ability to form stable conjugates with biomolecules. Some of its key applications include:
Mecanismo De Acción
Sulfo-succinimidyl-4-hydroxybenzoate exerts its effects through the formation of stable amide bonds with primary amines. The sulfo-succinimidyl ester group reacts with the amine group, resulting in the release of N-hydroxysuccinimide and the formation of a covalent bond. This mechanism is highly efficient and specific, making it ideal for bioconjugation applications .
Comparación Con Compuestos Similares
Sulfo-succinimidyl-4-hydroxybenzoate is unique in its water solubility and ability to form stable conjugates without the need for organic solvents. Similar compounds include:
Succinimidyl 4-hydroxybenzoate: Lacks the sulfonate group, making it less water-soluble.
Sulfo-succinimidyl 4-formylbenzoate: Similar in structure but introduces a formyl group instead of a hydroxy group, offering different reactivity.
Sulfo-succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate: Contains a maleimide group, providing different crosslinking capabilities.
These compounds share similar applications but differ in their specific reactivity and solubility properties, making this compound a versatile and valuable tool in bioconjugation .
Propiedades
Fórmula molecular |
C11H9NO8S |
|---|---|
Peso molecular |
315.26 g/mol |
Nombre IUPAC |
1-(4-hydroxybenzoyl)oxy-2,5-dioxopyrrolidine-3-sulfonic acid |
InChI |
InChI=1S/C11H9NO8S/c13-7-3-1-6(2-4-7)11(16)20-12-9(14)5-8(10(12)15)21(17,18)19/h1-4,8,13H,5H2,(H,17,18,19) |
Clave InChI |
APPNDWOFCCYTSK-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)O)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-methyl-N-[2-(pyridin-2-ylthio)ethyl]amine](/img/structure/B12108060.png)
![4-[2-Chloro-6-(methylsulfanylmethyl)pyrimidin-4-yl]-3-methylmorpholine](/img/structure/B12108070.png)
![Methyl 2-[(2-amino-3-methylpentanoyl)amino]-3-methylbutanoate](/img/structure/B12108077.png)

![2-(2'-Fluorobiphenyl-4-yl)-6-(methylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B12108092.png)




